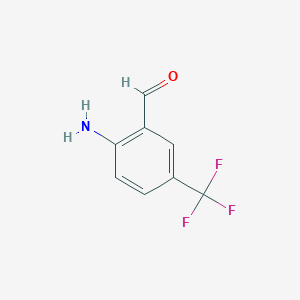

2-Amino-5-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

2-Amino-5-(trifluoromethyl)benzaldehyde, also known as 2-amino-5-trifluoromethylbenzaldehyde, is an organic compound used in the synthesis of organic compounds, such as pharmaceuticals. It is a colorless solid with a melting point of 93-95 °C and a boiling point of 154-156 °C. It is soluble in water and alcohol, and has a pKa of 9.3. This compound is used in a variety of applications, including the synthesis of pharmaceuticals, dyes, and perfumes.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

2-Amino-5-(trifluoromethyl)benzaldehyde finds application in asymmetric catalysis. For instance, it has been used in the development of chiral iminium salt catalysts for asymmetric epoxidation of alkenes, yielding high enantiomeric excesses (Page et al., 2006). Additionally, it plays a role in the asymmetric addition of dimethylzinc to benzaldehyde, facilitated by specific catalysts, as studied by Yamakawa and Noyori (1999) (Yamakawa & Noyori, 1999).

Synthesis of Benzodiazepines

This compound is also instrumental in synthesizing amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines, a class of molecules with potential pharmaceutical or biological activities. Bera et al. (2014) explored a trifluoroacetic acid-catalyzed condensation method involving this compound (Bera et al., 2014).

Intermediate in Anticancer Drug Synthesis

The compound serves as an important intermediate in the synthesis of biologically active intermediates for anticancer drugs. Duan et al. (2017) described a high-efficiency synthetic method for producing such intermediates (Duan et al., 2017).

Acid-Base Catalysis in Organic Synthesis

In the field of organic synthesis, this compound is used in metal-organic frameworks as an acid-base catalyst. Vermoortele et al. (2011) demonstrated its application in cross-aldol condensation reactions, achieving high selectivity and reaction yields (Vermoortele et al., 2011).

Chiral Amino Alcohol Synthesis

The compound is also employed in the synthesis of polydentate chiral amino alcohols, which are valuable in various chemical processes. Jun (2011) synthesized a specific polydentate chiral amino alcohol using this compound (Jun, 2011).

Understanding and Enhancing Catalytic Processes

Further, it assists in understanding the mechanisms of catalytic processes. Hajek et al. (2015) used this compound in their study of aldol condensations in metal-organic frameworks, providing insights into the molecular mechanisms of these reactions (Hajek et al., 2015).

Safety and Hazards

The compound is classified as hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

Compounds with similar structures are believed to exert their activity by inhibition of mitochondrial electron transport at the cytochrome bc (1) complex .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to interfere with mitochondrial electron transport .

Pharmacokinetics

It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on its predicted mode of action, it could potentially inhibit certain enzymes and disrupt mitochondrial electron transport .

Action Environment

It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°c .

Propiedades

IUPAC Name |

2-amino-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAZNCYHVGXQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)

![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)

![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)